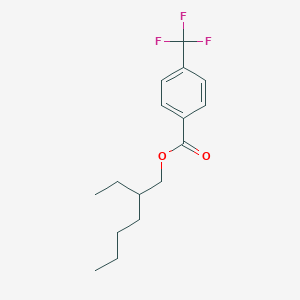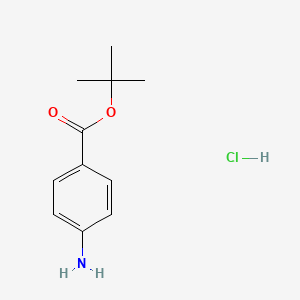
6-Fluoro-4-methoxy-biphenyl-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is a biphenyl derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of two benzene rings linked at the [1,1’] position, with functional groups including a methoxy group, a fluoro group, and a carboxylate ester. Biphenyl derivatives are known for their versatility and are used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing biphenyl derivatives, including Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate, is the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For instance, the reaction of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran can yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable and efficient synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance. Additionally, the use of environmentally benign organoboron reagents makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and fluoro groups can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the carboxylate ester group.
2-Fluoro-4-bromobiphenyl: Contains a bromine atom instead of a methoxy group.
Uniqueness
Methyl 6-fluoro-4-methoxy-[1,1-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
314298-23-2 |
|---|---|
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
methyl 4-fluoro-2-methoxy-5-phenylbenzoate |
InChI |
InChI=1S/C15H13FO3/c1-18-14-9-13(16)11(8-12(14)15(17)19-2)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
MRCLDOBIXNDRPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


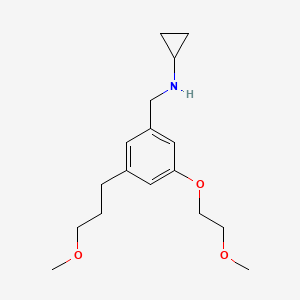
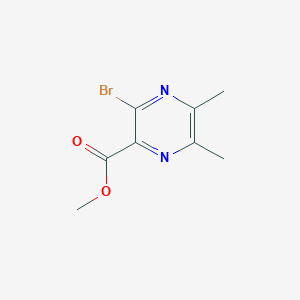
![Ethyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a][1,3,5]triazine-7-carboxylate](/img/structure/B13931470.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)

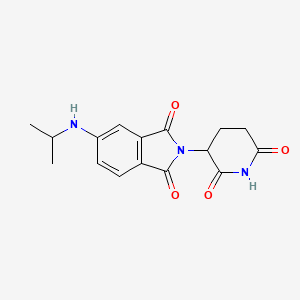

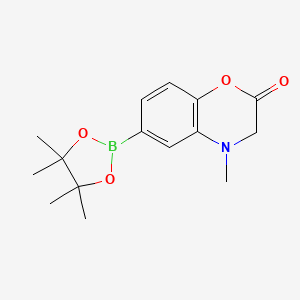

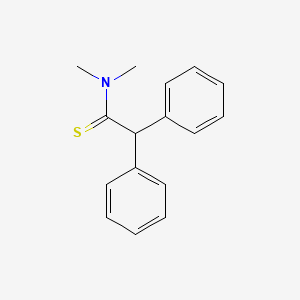
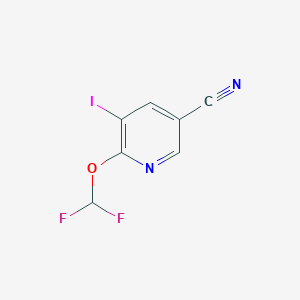
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B13931520.png)
